molecular formula C11H9N3O3 B12925770 4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 106179-04-8

4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B12925770
CAS No.: 106179-04-8
M. Wt: 231.21 g/mol
InChI Key: LDRKHQOYFHSVGZ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is a chemical compound with significant interest in various scientific fields. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C11H9N3O3 and is characterized by its unique structure, which includes a hydroxyl group, a keto group, and a phenyl group attached to a dihydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate aldehydes, urea, and β-ketoesters under acidic or basic conditions. One common method is the Biginelli reaction, which involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out by refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 6-oxo-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide.

    Reduction: Formation of 6-hydroxy-4-hydroxy-N-phenyl-1,4-dihydropyrimidine-5-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of xanthine oxidase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition can reduce uric acid levels in the body, making it useful in the treatment of gout and hyperuricemia.

Comparison with Similar Compounds

  • 6-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydropyrimidine-4-carboxamide
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards molecular targets.

This article provides a comprehensive overview of 6-Hydroxy-4-oxo-N-phenyl-1,4-dihydropyrimidine-5-carboxamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

106179-04-8

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-hydroxy-6-oxo-N-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16)

InChI Key

LDRKHQOYFHSVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CNC2=O)O

Origin of Product

United States

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